8-(3-Nitrophenyl)-6-(pyridin-4-ylmethyl)quinoline
Overview
Description
8-(3-Nitro-phenyl)-6-pyridin-4-ylmethyl-quinoline is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Nitro-phenyl)-6-pyridin-4-ylmethyl-quinoline typically involves multi-step organic reactions. One common method includes the alkylation of a quinoline derivative with a nitrophenyl-pyridine precursor. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like tetrabutylammonium iodide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
8-(3-Nitro-phenyl)-6-pyridin-4-ylmethyl-quinoline can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroquinoline derivatives.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of aminophenyl-quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
8-(3-Nitro-phenyl)-6-pyridin-4-ylmethyl-quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 8-(3-Nitro-phenyl)-6-pyridin-4-ylmethyl-quinoline involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which may contribute to the compound’s antimicrobial and anticancer activities. Additionally, the quinoline core can interact with DNA and enzymes, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(8-(3-Nitrophenyl)-1,7-naphthyridin-6-yl)benzoic acid: This compound also contains a nitrophenyl group and a quinoline-like structure, but with different substituents.
Benzoquinoline derivatives: These compounds share a similar quinoline core but with different functional groups attached.
Uniqueness
8-(3-Nitro-phenyl)-6-pyridin-4-ylmethyl-quinoline is unique due to its specific combination of a nitrophenyl group and a pyridinylmethyl group attached to the quinoline core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
8-(3-nitrophenyl)-6-(pyridin-4-ylmethyl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c25-24(26)19-5-1-3-17(14-19)20-13-16(11-15-6-9-22-10-7-15)12-18-4-2-8-23-21(18)20/h1-10,12-14H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSKAWJXBDACRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C(=CC(=C2)CC4=CC=NC=C4)C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431317 | |
Record name | 8-(3-nitrophenyl)-6-(pyridin-4-ylmethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159925-31-2 | |
Record name | 8-(3-nitrophenyl)-6-(pyridin-4-ylmethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-(3-Nitrophenyl)-6-(4-pyridinylmethyl)quinoline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV44YT58G6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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